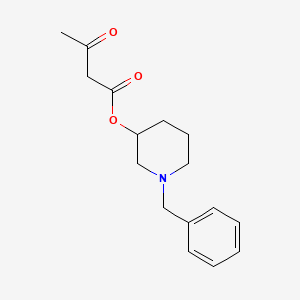

1-苄基哌啶-3-基 3-氧代丁酸酯

描述

The compound "1-Benzylpiperidin-3-yl 3-oxobutanoate" is a chemical entity that can be associated with a class of organic compounds known as arylpiperazines, which are known for their bioactivity against various receptors in the body. Although the provided papers do not directly discuss "1-Benzylpiperidin-3-yl 3-oxobutanoate," they do provide insights into related compounds and their synthesis, molecular structure, and interactions with biological receptors .

Synthesis Analysis

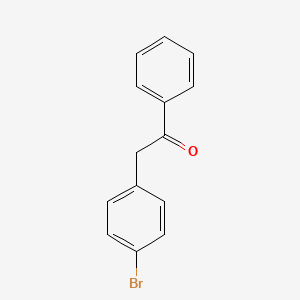

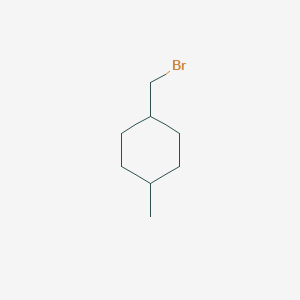

The synthesis of related heterocyclic compounds has been described using a three-component, one-pot method involving 3-formylchromones, benzylamines, and 2-aminophenols with 3-oxobutanoates . This method proceeds via a Schiff base mediated Michael addition followed by the selective addition of enamine to the carbonyl group adjacent to the trihalo group. Another synthesis approach involves the microwave-mediated reaction of 4-aryl-4-oxobutanoic acids with benzylamines to produce 1-arylmethyl-3-[(E)-1-arylmethylidene]-5-phenyl-2,3-dihydro-1H-pyrrolones . These methods could potentially be adapted for the synthesis of "1-Benzylpiperidin-3-yl 3-oxobutanoate."

Molecular Structure Analysis

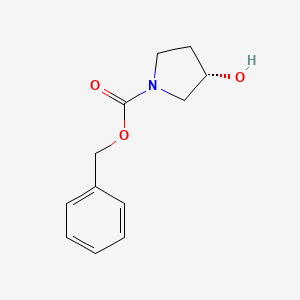

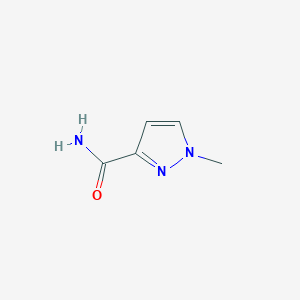

The molecular structure and conformational analysis of arylpiperazine derivatives have been studied using techniques such as time-dependent density functional theory (TDDFT) calculations and X-ray crystallography . These studies help in understanding the electronic transitions and absolute configuration of the molecules, which are crucial for their bioactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving arylpiperazine derivatives and their interactions with biological receptors have been explored through molecular docking studies. For instance, the binding mechanism of an arylpiperazine derivative with the α1A-adrenoceptor has been elucidated, providing insights into the potential bioactivity of similar compounds . This information is valuable for drug design and understanding the chemical reactivity of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated using NMR spectroscopy, particularly in the context of their inclusion complexes with β-cyclodextrin . The chemical shifts observed in the NMR spectra provide information about the structural changes and interactions that occur upon complex formation, which can be indicative of the physical and chemical behavior of "1-Benzylpiperidin-3-yl 3-oxobutanoate" in similar environments.

科学研究应用

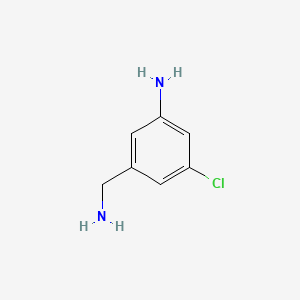

Chemokine CCR3 Receptor Antagonism

1-Benzylpiperidin-3-yl 3-oxobutanoate derivatives have been explored for their potential as small molecule antagonists targeting the chemokine receptor CCR3, which is implicated in the development of allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis. These compounds belong to various chemical classes including bipiperidine and piperazine derivatives, among others, with (N-ureidoalkyl)benzylpiperidines showing high affinity and antagonizing potential against CCR3. This application is significant for treating allergic conditions by inhibiting eosinophil chemotaxis and intracellular calcium mobilization induced by CCR3 agonists (Willems & IJzerman, 2009).

Redox Mediators in Environmental Remediation

Compounds structurally related to 1-Benzylpiperidin-3-yl 3-oxobutanoate have been utilized as redox mediators in enzymatic systems for the degradation of organic pollutants in wastewater. These mediators enhance the efficiency of enzymes like laccases and peroxidases in transforming recalcitrant compounds, thereby playing a crucial role in environmental remediation and pollution control (Husain & Husain, 2007).

Exploration in Supramolecular Chemistry

Research into compounds similar to 1-Benzylpiperidin-3-yl 3-oxobutanoate has extended into supramolecular chemistry, with studies on benzene-1,3,5-tricarboxamide derivatives demonstrating their role as versatile ordering moieties. These compounds facilitate the self-assembly of nanometer-sized structures stabilized by hydrogen bonding, showcasing potential applications in nanotechnology, polymer processing, and biomedical fields (Cantekin, de Greef, & Palmans, 2012).

Antimicrobial and Antioxidant Activities

Derivatives structurally related to 1-Benzylpiperidin-3-yl 3-oxobutanoate have been identified with significant antimicrobial and antioxidant properties. These activities are crucial for developing therapeutic agents to treat infections and oxidative stress-related conditions. The exploration of such compounds contributes to the fields of pharmacology and medicinal chemistry, underscoring the diverse applications of 1-Benzylpiperidin-3-yl 3-oxobutanoate and its analogs (Marchese et al., 2017).

安全和危害

属性

IUPAC Name |

(1-benzylpiperidin-3-yl) 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-13(18)10-16(19)20-15-8-5-9-17(12-15)11-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLZSMQQMLZMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OC1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542799 | |

| Record name | 1-Benzylpiperidin-3-yl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylpiperidin-3-yl 3-oxobutanoate | |

CAS RN |

85387-34-4 | |

| Record name | 1-Benzylpiperidin-3-yl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。